

# NMR and mass spectrometry data for Cytosine-d2.

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## Compound of Interest

Compound Name: Cytosine-d2

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## An In-depth Technical Guide to the NMR and Mass Spectrometry of **Cytosine-d2**

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characterization of isotopically labeled compounds is paramount. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Deuterated Cytosine (**Cytosine-d2**), a crucial internal standard in quantitative analyses.

## Introduction to Cytosine-d2

Cytosine is a fundamental pyrimidine nucleobase found in DNA and RNA.<sup>[1][2]</sup> Its deuterated isotopologue, **Cytosine-d2**, serves as an invaluable internal standard for quantification of cytosine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[3]</sup> The incorporation of deuterium atoms results in a predictable mass shift, allowing for precise differentiation from the naturally occurring analyte. The formal name for this compound is 6-amino-2(1H)-pyrimidinone-4,5-d2, with a formula weight of 113.1.<sup>[3]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. For **Cytosine-d2**, NMR data is compared against the well-established spectra of unlabeled cytosine.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data for Unlabeled Cytosine

The following tables summarize the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR chemical shifts for standard cytosine, which serve as a reference for interpreting the spectra of its deuterated analogue.

Table 1:  $^1\text{H}$  NMR Chemical Shifts for Unlabeled Cytosine[4][5]

Atom	Chemical Shift (ppm)	Solvent	Frequency (MHz)
H5	5.96 - 5.97	D <sub>2</sub> O	400
H6	7.49 - 7.51	D <sub>2</sub> O	400
H5	5.0 - 6.0	-	-
H6	6.9 - 7.9	-	-
(N)H <sub>2</sub>	6.7 - 7.0 / 8.1 - 8.8	-	-

Table 2:  $^{13}\text{C}$  NMR Chemical Shifts for Unlabeled Cytosine[5][6]

Atom	Chemical Shift (ppm)	Solvent
C5	97.818	D <sub>2</sub> O
C6	145.846	D <sub>2</sub> O
C2	159	-
C4	166-168	-
N1	150-156	-
N3	210	-

## $^2\text{H}$ NMR Data for Deuterated Cytosine

In **Cytosine-d<sub>2</sub>**, the deuterium atoms replace the protons at the C5 and C6 positions. A  $^2\text{H}$  (Deuterium) NMR spectrum would show signals corresponding to these deuterated sites. A

study on D<sub>5</sub>-cytosine-monohydrate, prepared by recrystallization from D<sub>2</sub>O, provides insight into the expected chemical shifts for the deuterated sites, which are clearly resolved in the <sup>2</sup>H NMR spectrum.[7]

Table 3: <sup>2</sup>H NMR Data for Deuterated Cytosine Sites

Deuterated Site	Approximate Chemical Shift (ppm)
D5	~6.0
D6	~7.5
Exchangeable sites (N-D, D <sub>2</sub> O)	Variable

Note: The chemical shifts are estimated based on the proton spectrum and are subject to variation based on experimental conditions.

## Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of compounds. **Cytosine-d2** is specifically designed for use in MS-based quantification methods.[3]

## Electron Ionization Mass Spectrum of Unlabeled Cytosine

The mass spectrum of unlabeled cytosine provides a fragmentation pattern that can be compared with its deuterated analogue. The molecular weight of unlabeled cytosine is 111.10 g/mol .[2]

Table 4: Key Mass-to-Charge Ratios (m/z) for Unlabeled Cytosine (Electron Ionization)[8]

m/z	Relative Intensity	Interpretation
111	~100%	Molecular Ion [M] <sup>+</sup>
95	~20%	[M - NH <sub>2</sub> ] <sup>+</sup> or [M - O] <sup>+</sup>
83	~40%	Fragmentation
68	~55%	Fragmentation
54	~35%	Fragmentation

For **Cytosine-d2**, the molecular ion peak would be expected at an m/z of 113, reflecting the addition of two deuterium atoms. The fragmentation pattern would also show corresponding mass shifts.

## Experimental Protocols

Detailed methodologies are crucial for reproducible results in both NMR and mass spectrometry.

### NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of cytosine is as follows:

- **Sample Preparation:** A saturated solution of the sample is prepared in a suitable deuterated solvent, commonly Deuterium Oxide (D<sub>2</sub>O).<sup>[5]</sup> The pH is adjusted to a neutral value, such as 7.4.<sup>[5]</sup>
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is used for data acquisition.<sup>[4][5]</sup>
- **Data Acquisition:**
  - <sup>1</sup>H NMR: A standard 1D proton experiment is performed. The solvent peak may be suppressed to better visualize the analyte signals.<sup>[9]</sup>
  - <sup>13</sup>C NMR: A 1D carbon experiment, such as a proton-decoupled <sup>13</sup>C experiment, is run.

- 2D NMR: For more detailed structural assignment, 2D experiments like TOCSY and HSQC can be employed.[4]
- Referencing: Chemical shifts are typically referenced to an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[5]
- Temperature: Experiments are often conducted at a controlled temperature, for instance, 298K (25°C).[5]

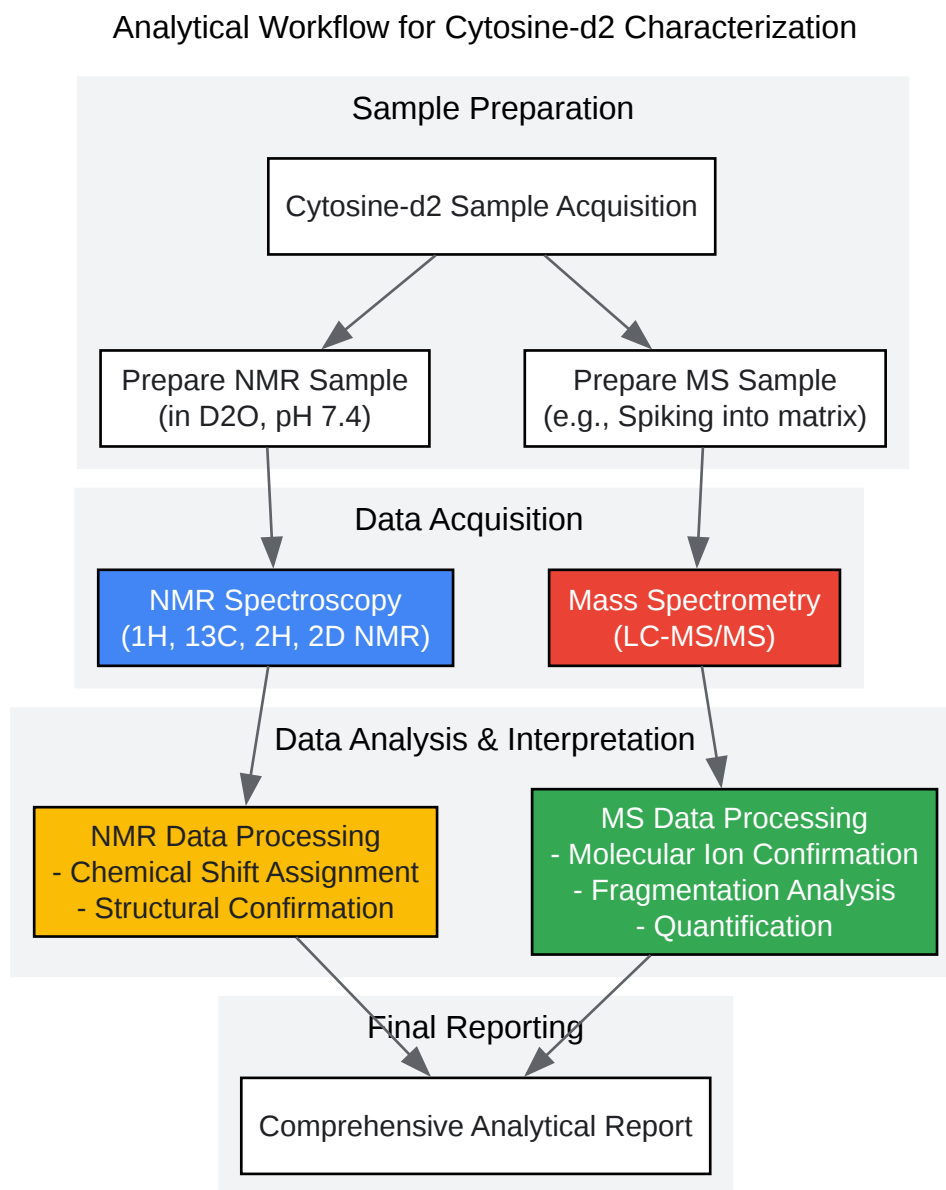
## Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a standard method for the quantification of cytosine and its modifications.[10]

- Sample Preparation: For analysis of DNA modifications, genomic DNA is first enzymatically digested to single nucleosides.[10] An internal standard, such as **Cytosine-d2**, is added to the sample.
- Chromatography:
  - Column: A reverse-phase column (e.g., C18) is commonly used for separation.
  - Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is employed.
- Mass Spectrometry:
  - Ionization: Electrospray ionization (ESI) in positive mode is typically used.[11]
  - Detection: The analysis is performed using tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
  - Parameters: Key parameters like ESI voltage (e.g., +3.4 kV) and vaporizer temperature (e.g., 320 °C) are optimized.[11]
- Quantification: The analyte concentration is determined by comparing the peak area ratio of the endogenous analyte to the isotopically labeled internal standard (**Cytosine-d2**).

## Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of **Cytosine-d2** using both NMR and Mass Spectrometry.



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Caption: Workflow for the analysis of **Cytosine-d2**.

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